Cas no 2089325-75-5 (7-Bromothieno[2,3-c]pyridine-2-carboxylic acid)
7-Bromothieno[2,3-c]pyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 7-Bromothieno[2,3-c]pyridine-2-carboxylic acid
- AK671914
- MFCD30188755
- C73937
- 2089325-75-5
- DTXSID301235138
- CS-0112301
- AKOS030623702
- 7-Bromothieno[2,3-c]pyridine-2-carboxylicacid
- Thieno[2,3-c]pyridine-2-carboxylic acid, 7-bromo-
- BS-16561
-
- MDL: MFCD30188755
- Inchi: 1S/C8H4BrNO2S/c9-7-6-4(1-2-10-7)3-5(13-6)8(11)12/h1-3H,(H,11,12)
- InChI Key: DTHRRQRNJLZQJK-UHFFFAOYSA-N
- SMILES: BrC1C2=C(C=CN=1)C=C(C(=O)O)S2
Computed Properties
- Exact Mass: 256.91461g/mol
- Monoisotopic Mass: 256.91461g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 78.4
- Molecular Weight: 258.09g/mol
7-Bromothieno[2,3-c]pyridine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP155-250mg |
7-Bromothieno[2,3-c]pyridine-2-carboxylic acid |
2089325-75-5 | 97% | 250mg |
3838CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP155-100mg |
7-Bromothieno[2,3-c]pyridine-2-carboxylic acid |
2089325-75-5 | 97% | 100mg |
1686CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP155-1g |
7-Bromothieno[2,3-c]pyridine-2-carboxylic acid |
2089325-75-5 | 97% | 1g |
8091CNY | 2021-05-07 | |
| Alichem | A029195551-250mg |
7-Bromothieno[2,3-c]pyridine-2-carboxylic acid |
2089325-75-5 | 97% | 250mg |
$402.90 | 2023-09-02 | |
| Alichem | A029195551-1g |
7-Bromothieno[2,3-c]pyridine-2-carboxylic acid |
2089325-75-5 | 97% | 1g |
$820.56 | 2023-09-02 | |
| Alichem | A029195551-5g |
7-Bromothieno[2,3-c]pyridine-2-carboxylic acid |
2089325-75-5 | 97% | 5g |
$2269.68 | 2023-09-02 | |
| abcr | AB539893-250 mg |
7-Bromothieno[2,3-c]pyridine-2-carboxylic acid; . |
2089325-75-5 | 250MG |
€290.70 | 2022-07-29 | ||
| abcr | AB539893-1 g |
7-Bromothieno[2,3-c]pyridine-2-carboxylic acid; . |
2089325-75-5 | 1g |
€620.80 | 2022-07-29 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP155-50mg |
7-Bromothieno[2,3-c]pyridine-2-carboxylic acid |
2089325-75-5 | 97% | 50mg |
1012.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP155-200mg |
7-Bromothieno[2,3-c]pyridine-2-carboxylic acid |
2089325-75-5 | 97% | 200mg |
2025.0CNY | 2021-07-14 |
7-Bromothieno[2,3-c]pyridine-2-carboxylic acid Suppliers
7-Bromothieno[2,3-c]pyridine-2-carboxylic acid Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 7-Bromothieno[2,3-c]pyridine-2-carboxylic acid
Comprehensive Overview of 7-Bromothieno[2,3-c]pyridine-2-carboxylic acid (CAS No. 2089325-75-5)
7-Bromothieno[2,3-c]pyridine-2-carboxylic acid (CAS No. 2089325-75-5) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This brominated thienopyridine derivative is widely utilized as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Its carboxylic acid functionality and thienopyridine core make it a versatile building block for drug discovery programs.
In recent years, the demand for 7-Bromothieno[2,3-c]pyridine-2-carboxylic acid has surged, driven by its applications in small-molecule drug development and medicinal chemistry. Researchers are particularly interested in its potential role in targeting protein-protein interactions (PPIs) and enzyme inhibition, which are hot topics in modern therapeutics. The compound's bromine substituent offers excellent reactivity for further functionalization, making it a valuable scaffold for structure-activity relationship (SAR) studies.
One of the most frequently searched questions related to this compound is: "What are the synthetic routes for 7-Bromothieno[2,3-c]pyridine-2-carboxylic acid?" The synthesis typically involves bromination of the thienopyridine core followed by carboxylation or hydrolysis of ester precursors. Another common query is: "How does 7-Bromothieno[2,3-c]pyridine-2-carboxylic acid compare to similar heterocyclic acids in drug design?" Comparative studies suggest that its thiophene-pyridine fusion provides enhanced metabolic stability compared to simpler aromatic systems.
The compound's relevance extends to cancer research, where its derivatives are being investigated as potential tyrosine kinase inhibitors. This aligns with current trends in precision medicine and targeted therapy, which dominate pharmaceutical discussions. Additionally, its potential applications in neurological disorders have sparked interest, particularly in modulating neurotransmitter receptors.
From a commercial perspective, 7-Bromothieno[2,3-c]pyridine-2-carboxylic acid is available from several specialty chemical suppliers, with purity specifications typically ranging from 95% to 99%. The compound is generally stable under recommended storage conditions (room temperature, protected from light and moisture), addressing another common concern among researchers regarding compound stability and storage requirements.
Recent advancements in green chemistry have also impacted the production of this compound, with researchers exploring more sustainable bromination methods and catalyst-free reactions. This responds to growing industry demands for environmentally friendly synthesis protocols, a topic frequently searched in conjunction with heterocyclic compound preparation.
Analytical characterization of 7-Bromothieno[2,3-c]pyridine-2-carboxylic acid typically involves HPLC, NMR (1H and 13C), and mass spectrometry, which are standard techniques for verifying the identity and purity of such intermediates. The compound's spectral data and chromatographic properties are well-documented in the literature, providing valuable references for quality control.
In the context of intellectual property, several patents mention 7-Bromothieno[2,3-c]pyridine-2-carboxylic acid as an intermediate in novel drug formulations, particularly in areas of inflammatory diseases and autoimmune disorders. This patent landscape reflects the compound's importance in current pharmaceutical innovation.
Looking forward, the development of 7-Bromothieno[2,3-c]pyridine-2-carboxylic acid derivatives continues to be an active area of research, with particular focus on improving bioavailability and selectivity profiles. These aspects are crucial for translating promising in vitro results into effective in vivo performance, addressing one of the major challenges in drug development pipelines.
The compound's structure-activity relationship studies have revealed interesting correlations between its electronic properties and biological activity, making it a valuable case study in computational chemistry and molecular modeling courses. This educational aspect contributes to its prominence in chemical education resources.
For researchers working with 7-Bromothieno[2,3-c]pyridine-2-carboxylic acid, proper handling procedures and safety precautions should always be followed, although it doesn't fall under hazardous material classifications. Standard laboratory practices for handling organic compounds apply, including the use of personal protective equipment (PPE) and proper ventilation systems.
The global market for pharmaceutical intermediates like 7-Bromothieno[2,3-c]pyridine-2-carboxylic acid is projected to grow significantly, driven by increasing R&D investments in small molecule therapeutics. This growth is particularly notable in emerging markets where generic drug development and biosimilar production are expanding rapidly.
In conclusion, 7-Bromothieno[2,3-c]pyridine-2-carboxylic acid (CAS No. 2089325-75-5) represents an important heterocyclic building block with diverse applications in medicinal chemistry. Its unique structural features, combined with growing research interest in thienopyridine derivatives, ensure its continued relevance in drug discovery and pharmaceutical development for years to come.
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